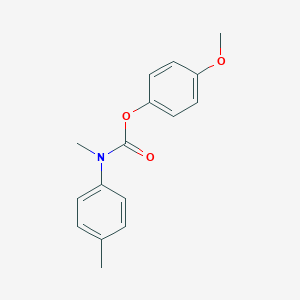

4-Methoxyphenyl methyl(p-tolyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) N-methyl-N-(4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-12-4-6-13(7-5-12)17(2)16(18)20-15-10-8-14(19-3)9-11-15/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUZEBWZCWPDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Computational Studies of Aryl Carbamates

Mechanistic Investigations of Catalytic Carbamate (B1207046) Transformations

Catalytic transformations of aryl carbamates are pivotal in synthetic chemistry, enabling the formation of complex molecules. Understanding the underlying mechanisms, such as oxidative addition and reductive elimination, is crucial for optimizing these reactions.

A key challenge in the cross-coupling of aryl carbamates is the activation of the relatively inert aryl carbon-oxygen (Ar–O) bond. nih.gov The oxidative addition of this bond to a low-valent transition metal center is a critical initiating step in many catalytic cycles, such as the Suzuki-Miyaura reaction. nih.govlibretexts.org This process can proceed through several mechanistic pathways, including concerted additions, SNAr-type mechanisms, or radical pathways. libretexts.orgnih.gov

Computational studies on nickel-catalyzed cross-coupling reactions of aryl carbamates have shown that the oxidative addition can occur via a five-centered transition state, which results in the exclusive cleavage of the Ar–O bond. nih.gov DFT calculations have been employed to compare the reactivity of aryl carbamates with analogous aryl sulfamates. For instance, the calculated activation barrier for the oxidative addition of 1-(naphthyl)-N,N-dimethyl carbamate to a Pd(0) complex was found to be significantly higher than that for the corresponding aryl sulfamate, which aligns with experimental observations that aryl carbamates are less reactive under certain catalytic conditions. nih.gov This difference is attributed to the stronger Caryl–O bond in carbamates compared to sulfamates. nih.gov

Factors such as the electronic properties of the ligands on the metal catalyst and substituents on the aryl ring can influence the mechanism and rate of oxidative addition. nih.gov Electron-rich ligands can increase the electron density at the metal center, facilitating the reaction. libretexts.org

| Substrate | Catalyst System | Calculated Barrier (kcal/mol) |

|---|---|---|

| 1-Naphthyl-N,N-dimethyl carbamate | PdXPhos_Bi | 31.9 |

| 1-Naphthyl-N,N-dimethyl sulfamate | PdXPhos_Bi | 25.5 |

Reductive elimination is the final, product-forming step in many cross-coupling catalytic cycles, involving the formation of a new covalent bond between two ligands on the metal center as the metal's oxidation state is reduced. wikipedia.org This process is the microscopic reverse of oxidative addition. wikipedia.org For mononuclear complexes, which are common in palladium and nickel catalysis, reductive elimination requires the two groups being eliminated to be in a cis orientation to each other on the metal center. wikipedia.org

The facility of reductive elimination depends on several factors, including the nature of the ligands and the metal center. youtube.com Sterically bulky ligands can promote reductive elimination by increasing steric crowding around the metal, which destabilizes the intermediate complex and favors the release of the product. youtube.com Reactions involving the formation of C-H, C-C, and C-X bonds are common, with those forming C-H bonds often being particularly fast. umb.edu

Density Functional Theory (DFT) Applications in Carbamate Research

Density Functional Theory (DFT) has become an indispensable tool for investigating the chemistry of carbamates, offering deep insights into reaction mechanisms, molecular structures, and energetics that are often difficult to obtain through experimental means alone. nih.govwhiterose.ac.uk

DFT calculations are widely used to map the potential energy surfaces of reactions involving carbamates, allowing for the determination of activation energies (barriers) and reaction enthalpies. uit.noresearchgate.net This information is crucial for understanding reaction kinetics and thermodynamic feasibility. acs.org For example, DFT studies have been used to analyze the degradation pathways of carbamate pesticides by calculating the energy values for their reactions with hydroxyl radicals in both gaseous and aqueous phases. researchgate.net

In the field of catalysis, DFT has been applied to investigate the enantioselective iridium-catalyzed formation of allylic carbamates from CO₂. uit.no These studies compute the energy barriers for different reaction pathways, revealing that the rate-determining step can differ for the formation of (R)- and (S)-enantiomers. uit.nofigshare.com Such computational analyses are essential for understanding and predicting the outcomes of complex catalytic cycles. uit.no

| Reaction Pathway | Overall Barrier (kcal/mol) |

|---|---|

| (S)-Pathway | 17.6 |

| (R)-Pathway | 20.3 |

Kinetic studies on the formation of carbamates from amines and carbon dioxide have also been informed by computational models. researchgate.net DFT can help elucidate whether these reactions proceed through a single-step mechanism or involve a zwitterionic intermediate, a topic of ongoing investigation. researchgate.net

The three-dimensional structure and conformational flexibility of the carbamate group are critical to its function in materials science and medicinal chemistry. DFT calculations, often combined with spectroscopic methods like IR, VCD, and NMR, are powerful tools for exploring the conformational landscape of carbamate-containing molecules. nih.govacs.org

Studies on carbamate monomers have revealed that, compared to peptide (amide) bonds, the carbamate linkage is more rigid. nih.govacs.org This rigidity is thought to arise from the extended delocalization of π-electrons across the carbamate backbone. nih.govacs.org A surprising finding from these computational and spectroscopic studies is that cis configurations of the O=C–N bond can be energetically stable in carbamates, whereas peptides typically favor trans configurations at low energies. nih.govchemrxiv.org

DFT has also been used to explore the conformational preferences of carbamate linkages within more complex structures like covalent organic frameworks (COFs). escholarship.orgberkeley.edu Gas-phase DFT simulations of model compounds have quantified the energy differences between various possible orientations of substituent groups, revealing that noncovalent interactions like intramolecular hydrogen bonding can significantly influence the final, most stable conformation of the framework. escholarship.orgberkeley.edu

| Substituent on Phenyl Ring | Energy Preference for Crystal Structure Orientation (kJ/mol) |

|---|---|

| Hydroxy (-OH) | 62.5 |

| Methoxy (B1213986) (-OCH₃) | 39.6 |

DFT is a powerful predictive tool for understanding and rationalizing the selectivity (e.g., regioselectivity, stereoselectivity) of chemical reactions. whiterose.ac.ukresearchgate.net By calculating the energies of different transition states and intermediates, researchers can predict which reaction pathway is favored and, therefore, which product will be dominant. beilstein-journals.org

In the synthesis of allylic carbamates, a detailed DFT study of the iridium-catalyzed reaction mechanism allowed for a thorough analysis of both stereoselectivity and regioselectivity. uit.no The calculations demonstrated how noncovalent interactions between the catalyst's allyl ligand and the incoming carbamate nucleophile could direct the reaction to form branched products with high enantiopurity. nih.gov

DFT calculations are also crucial for identifying and characterizing transient intermediates that may be too short-lived to observe experimentally. nih.gov For instance, in the orthometalation of aryl carbamates, DFT has been used to model the structure of the intermediate arylsodium species. nih.gov Similarly, in the formation of carbamates from CO₂ and amines, computational studies have explored the viability and lifetime of proposed zwitterionic intermediates. researchgate.net This ability to model unstable species provides a more complete picture of the reaction mechanism, aiding in the design of more efficient and selective synthetic methods. whiterose.ac.uknih.gov

Advanced Spectroscopic Characterization of 4 Methoxyphenyl Methyl P Tolyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. rsc.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. rsc.org For 4-Methoxyphenyl (B3050149) methyl(p-tolyl)carbamate, ¹H and ¹³C NMR are fundamental for confirming its identity, while two-dimensional techniques can reveal intricate spatial relationships.

The ¹H NMR spectrum of 4-Methoxyphenyl methyl(p-tolyl)carbamate is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the p-tolyl and 4-methoxyphenyl rings would typically appear as doublets in the downfield region (approximately 6.8-7.5 ppm) due to ortho-coupling. The methoxy (B1213986) (-OCH₃) group protons would present as a sharp singlet around 3.7-3.8 ppm. The N-methyl (N-CH₃) and the tolyl-methyl (Ar-CH₃) protons would also appear as singlets, with the N-methyl protons being slightly more downfield due to the influence of the nitrogen and carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from similar carbamate (B1207046) structures.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~154 |

| Aromatic C-O (methoxyphenyl) | - | ~155 |

| Aromatic C-N (tolyl) | - | ~140 |

| Aromatic C-H (methoxyphenyl) | ~6.8-7.0 (d) | ~114-122 |

| Aromatic C-H (tolyl) | ~7.1-7.3 (d) | ~120-130 |

| Aromatic C-C (tolyl, with CH₃) | - | ~135 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |

| N-Methyl (-NCH₃) | ~3.3 (s) | ~35-40 |

| Tolyl-Methyl (-CH₃) | ~2.3 (s) | ~21 |

Two-dimensional (2D) NMR experiments are crucial for establishing bonding correlations that may not be evident from 1D spectra. youtube.com

COSY (Correlated Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent aromatic protons on both the p-tolyl and 4-methoxyphenyl rings, showing cross-peaks between the corresponding doublets. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. youtube.com It would definitively link each aromatic proton signal to its corresponding carbon signal and assign the proton signals for the methoxy and methyl groups to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations and can provide information on the molecule's preferred conformation in solution, particularly the rotational orientation around the N-aryl and O-aryl bonds.

Solid-state NMR could also be employed to investigate the structure and dynamics of the compound in the solid phase, differentiating between different crystalline forms (polymorphs) if they exist. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. bellevuecollege.edu For this compound, the IR spectrum would be dominated by characteristic absorptions of the carbamate and substituted aromatic moieties.

The most prominent feature in the IR spectrum of a carbamate is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1700-1730 cm⁻¹. rsc.orgoup.com The exact position can be influenced by the electronic effects of the substituents and the physical state of the sample. oup.com The C-O single bond stretching vibrations of the ester and ether functionalities are expected in the 1250-1000 cm⁻¹ region. rsc.org The C-N stretching vibration of the carbamate is usually found around 1300-1400 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically produce several bands in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound Data compiled from general carbamate spectroscopic studies and related compounds. rsc.orgoup.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100-3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₃) | 2980-2850 | Medium-Weak |

| C=O Stretch | Carbamate | 1730-1700 | Strong |

| C=C Stretch | Aromatic Ring | 1610-1580, 1510-1450 | Medium-Variable |

| C-N Stretch | Carbamate | 1400-1300 | Medium |

| C-O Stretch | Aryl Ether & Carbamate Ester | 1250-1180 | Strong |

| C-O Stretch | Aryl Ether (asymmetric) | 1250-1200 | Strong |

| C-O Stretch | Aryl Ether (symmetric) | 1050-1010 | Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. hpst.cz For this compound (C₁₆H₁₇NO₃), the exact mass is 271.1208 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 271. The fragmentation of carbamates is often characterized by specific cleavage patterns. Key fragmentation pathways for this compound could include:

Cleavage of the ester bond: Loss of the 4-methoxyphenyl group or 4-methoxyphenoxy radical, leading to fragments corresponding to the [M - C₇H₇O₂]⁺ or [C₉H₁₀NO]⁺ ion at m/z 150.

Formation of an isocyanate: A common pathway for carbamates involves the loss of the alcohol/phenol (B47542) moiety to form an isocyanate intermediate. Loss of 4-methoxyphenol (B1676288) would lead to a methyl(p-tolyl)isocyanate fragment ion.

Decarboxylation: Loss of carbon dioxide (CO₂) is a diagnostic fragmentation for some carbamate ions, particularly in negative ion mode or upon collision-induced dissociation (CID). nih.gov

Benzylic cleavage: Fragmentation of the p-tolyl group could lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Cleavage of the methoxy group: Loss of a methyl radical (·CH₃) from the methoxy group to give an ion at m/z 256, followed by loss of CO to give an ion at m/z 228.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be a highly sensitive method for analysis, allowing for the selection of the precursor ion (m/z 271) and monitoring its characteristic product ions for quantification and confirmation. nih.gov

X-ray Diffraction for Solid-State Structural Determination and Conformation

If a suitable single crystal of this compound could be grown, X-ray crystallography would reveal:

The planarity of the carbamate group, which often exhibits some double bond character due to resonance. mdpi.com

The dihedral angles between the planes of the aromatic rings and the carbamate functional group.

The specific conformation adopted by the molecule, including the relative orientation (syn/anti) of the substituents around the C-N and C-O bonds.

Intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings or weak hydrogen bonds, which dictate the crystal packing. mdpi.com

This data is crucial for understanding structure-property relationships and can be used to validate computational models of the molecule's conformation. nih.gov

Vibrational Circular Dichroism (VCD) for Stereochemical Characterization of Chiral Carbamates

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is an excellent tool for determining the absolute configuration and solution-phase conformation of chiral compounds. rsc.org

While this compound itself is achiral, VCD would be a critical technique for analyzing chiral derivatives. If a stereocenter were introduced into the molecule (for example, by replacing a methyl group with a chiral substituent), VCD could be used to:

Determine Absolute Configuration: By comparing the experimental VCD spectrum with spectra predicted by density functional theory (DFT) calculations for each enantiomer, the absolute configuration of the chiral derivative can be unambiguously assigned. nih.govresearchgate.net

Analyze Solution Conformation: VCD spectra are highly sensitive to the three-dimensional structure of a molecule in solution. nih.gov Analysis of the VCD signals, particularly those arising from coupled oscillator interactions, can provide detailed insights into the preferred conformations and the spatial arrangement of different functional groups. whiterose.ac.uk

This technique is particularly powerful for studying flexible molecules in solution, providing information that is complementary to the solid-state structure from X-ray crystallography and the average structure information from NMR. nih.govrsc.org

Lack of Specific Research Data for this compound Prevents In-Depth Analysis

A thorough review of available scientific literature reveals a significant gap in detailed research specifically focused on the advanced spectroscopic and quantum chemical characterization of this compound. While general computed properties for this compound are available, in-depth studies that integrate experimental spectroscopic data with quantum chemical computational results for this specific molecule or its derivatives appear to be unpublished.

Quantum chemical computations, often employing methods like Density Functional Theory (DFT), are powerful tools for complementing experimental spectroscopic data. epstem.net This integrated approach allows for a deeper understanding of a molecule's structural and electronic properties. For instance, DFT calculations can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), which can then be compared with experimental spectra to confirm structural assignments and elucidate molecular characteristics. nih.govresearchgate.net

In typical studies of related organic compounds, researchers present detailed comparisons between experimental and calculated data. This often includes tables of bond lengths, bond angles, and dihedral angles, as well as assignments of vibrational frequencies and NMR chemical shifts. mdpi.com The correlation between theoretical and experimental values is frequently analyzed to validate the computational model used. epstem.net Furthermore, analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps, derived from quantum calculations, provides insights into the molecule's reactivity and intermolecular interaction sites. nih.gov

Unfortunately, such specific analyses and the corresponding data tables for this compound are not available in the reviewed literature. While studies on other carbamates and similarly structured molecules demonstrate the methodology, the strict focus on "this compound" cannot be maintained with the currently available information. researchgate.netresearchgate.net The synthesis and basic identification of related compounds are documented, but not the advanced characterization requested. nih.gov

Aryl Carbamate Derivatives in Advanced Materials Science Non Biomedical Applications

Carbamates as Monomers and Building Blocks for Polymer Synthesis

Aryl carbamates are a significant class of monomers utilized in the synthesis of a variety of polymers. wikipedia.org Their inherent structural features, including the carbamate (B1207046) linkage (-NH-C(=O)-O-), offer a unique combination of rigidity and potential for hydrogen bonding, which can be harnessed to control polymer properties. acs.orgresearchgate.net The synthesis of polymers using carbamate monomers can proceed through various mechanisms, including polycondensation and polyaddition reactions. nih.gov These methods provide pathways to materials with tailored thermal and mechanical characteristics. nih.gov

Development of Sequence-Defined Polymers and Oligomers with Carbamate Backbones

A key area of innovation in polymer chemistry is the development of sequence-defined polymers, where monomers are arranged in a specific, controlled order, much like amino acids in proteins. nih.gov This precise control over the primary sequence allows for the programming of material properties and the creation of macromolecules with advanced functions. digitellinc.comchemrxiv.org Carbamates are emerging as a promising class of building blocks for these abiotic, sequence-defined polymers. acs.orgnih.gov

The synthesis of sequence-defined oligocarbamates can be achieved through methods like solution-phase or solid-phase synthesis, which allow for the step-by-step addition of different carbamate monomers. digitellinc.comnih.gov This control over the monomer sequence can precisely modulate the thermal characteristics of the resulting materials. digitellinc.com For instance, the strategic placement of different aromatic or chiral monomers within an oligocarbamate chain can systematically alter properties such as the glass transition temperature and melting temperature. digitellinc.com

Table 2: Illustrative Properties of Sequence-Defined Oligocarbamates

| Monomer Sequence Feature | Potential Impact on Polymer Properties | Rationale |

| Alternating Aromatic and Aliphatic Monomers | Enhanced thermal stability and tunable mechanical strength. | Aromatic units provide rigidity and high glass transition temperatures, while aliphatic units offer flexibility. |

| Incorporation of Chiral Carbamate Monomers | Induction of specific secondary structures (e.g., helices). | Chiral centers can direct the polymer chain to adopt a preferred conformation through stereospecific interactions. |

| Defined Blocks of Hydrophilic/Hydrophobic Monomers | Formation of self-assembling nanostructures (e.g., micelles, vesicles). | The segregation of incompatible blocks drives the assembly into ordered morphologies in selective solvents. |

This table is illustrative and based on general principles of polymer chemistry. Specific data for polymers derived from 4-Methoxyphenyl (B3050149) methyl(p-tolyl)carbamate is not available.

Design and Synthesis of Non-Isocyanate Polyurethanes (NIPUs) and Related Polymeric Materials

Traditional polyurethanes are synthesized from the reaction of isocyanates and polyols. However, due to the toxicity of isocyanate precursors, there is a significant research effort focused on developing non-isocyanate polyurethanes (NIPUs). nih.govspecificpolymers.com One of the most promising routes to NIPUs involves the reaction of cyclic carbonates with amines. nih.govspecificpolymers.com Another important pathway is the polycondensation of dicarbamates with diols, a process known as transurethanization. nih.govnih.gov

Aryl carbamates, particularly bis(carbamates), can serve as key monomers in the synthesis of NIPUs. nih.gov For instance, aliphatic–aromatic NIPUs can be synthesized via the polycondensation of bis(hydroxyalkyl carbamate)s with other comonomers. nih.gov The properties of the resulting NIPUs, such as tensile strength, elongation at break, and hardness, can be systematically controlled by varying the structure of the carbamate monomers. nih.gov This approach avoids the use of hazardous isocyanates while producing polymers with properties comparable to conventional polyurethanes. nih.govnih.gov These NIPUs are explored for applications such as coatings and thermosets. epa.gov

Functional Materials Design Incorporating Carbamate Units

The incorporation of carbamate units into materials is a strategic approach to imbue them with specific functionalities. nih.gov The carbamate group's ability to form strong hydrogen bonds and its relatively rigid nature make it an excellent component for designing materials where molecular-level organization is key to performance. acs.orgresearchgate.net

Creation of Materials with Precisely Controlled Geometries for Specific Functions

The precise control over monomer sequence in polycarbamates directly translates to control over the material's three-dimensional geometry and, consequently, its function. nih.govchemrxiv.org By arranging functional monomers in a defined sequence, it is possible to create materials with tailored recognition sites, catalytic activity, or specific self-assembly behaviors. nih.gov

For example, sequence-defined oligocarbamates can be designed to fold into specific conformations, creating precisely shaped molecular scaffolds. This level of control is analogous to how the sequence of amino acids dictates the folding and function of proteins. nih.gov Such precisely engineered geometries are being explored for applications in data storage, where the sequence of monomers can encode information at the molecular level.

Table 3: Examples of Functional Materials Based on Carbamate Building Blocks

| Material Type | Functional Principle | Potential Application |

| Sequence-Defined Polycarbamates | Monomer sequence encodes information. | High-density molecular data storage. |

| Foldamers with Carbamate Backbones | Specific folding into 3D structures. | Molecular recognition, catalysis. |

| Amphiphilic Block Copolycarbamates | Self-assembly into ordered nanostructures. | Nanoreactors, controlled release systems. |

This table is illustrative and based on the potential applications of sequence-defined polymers. Specific data for materials derived from 4-Methoxyphenyl methyl(p-tolyl)carbamate is not available.

Application of Carbamate-Modified Surfaces and Coatings

The modification of surfaces with carbamate-containing molecules or polymers is a versatile strategy for tailoring surface properties such as wettability, adhesion, and biocompatibility. Carbamate groups can be introduced onto a surface through the grafting of carbamate-functionalized polymers or by reacting surface-bound functional groups with carbamate precursors.

In the realm of non-biomedical applications, carbamate-modified surfaces are particularly relevant in the development of advanced coatings. For instance, non-isocyanate polyurethane coatings, which are formed from carbamate-functional resins, offer an environmentally safer alternative to traditional polyurethane coatings. epa.gov These coatings can exhibit high hardness, good solvent resistance, and excellent durability. epa.gov The cross-linking chemistry, which can involve the reaction of polycarbamates with cross-linkers like dialdehydes, allows for the formation of robust thermoset networks. epa.gov Furthermore, the carbamate functionality is used in stationary phases for chiral chromatography, where derivatives of polysaccharides with aryl carbamates, such as cellulose (B213188) tris(3,5-dimethylphenyl carbamate), are used to separate enantiomers. wikipedia.org

Environmental Chemistry and Degradation Pathways of Aryl Carbamates Chemical Focus

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For aryl carbamates like 4-Methoxyphenyl (B3050149) methyl(p-tolyl)carbamate, the primary abiotic degradation routes in environmental compartments such as water and soil are hydrolysis and photodegradation. nih.gov

Hydrolysis Pathways of Carbamate (B1207046) Ester Linkages

The carbamate ester linkage is a key functional group that is susceptible to hydrolysis, a chemical reaction with water that leads to the cleavage of the bond. The rate of hydrolysis for carbamates is significantly influenced by pH. clemson.edu Generally, carbamate hydrolysis is slow in acidic and neutral conditions but is catalyzed under alkaline (basic) conditions. clemson.edursc.org

For 4-Methoxyphenyl methyl(p-tolyl)carbamate, hydrolysis would cleave the ester bond, yielding 4-methoxyphenol (B1676288), and the N-methyl-N-(p-tolyl)carbamic acid intermediate. This carbamic acid is unstable and would subsequently decompose to p-toluidine (B81030) and carbon dioxide. nih.gov

Table 1: Representative Alkaline Hydrolysis Rate Constants for Substituted Phenyl N-Methylcarbamates

| Substituent on Phenyl Ring | Alkaline Hydrolysis Rate Constant (k_OH, M⁻¹s⁻¹) at 25°C | Reference |

| 4-Nitro | 2.71 x 10⁵ | researchgate.net |

| 4-Cyano | 4.11 x 10⁴ | researchgate.net |

| 4-Chloro | 3.07 x 10² | researchgate.net |

| Unsubstituted | Proportional to [OH⁻] up to pH 12 | rsc.org |

| 4-Methoxy | 2.52 x 10¹ | researchgate.net |

This table presents data for related compounds to infer the reactivity of this compound. The methoxy (B1213986) group is electron-donating, which is expected to result in a slower hydrolysis rate compared to unsubstituted or electron-withdrawing substituted analogs.

The mechanism of alkaline hydrolysis for N,N-disubstituted carbamates like the target compound is generally considered to proceed through a bimolecular acyl-oxygen cleavage (B_Ac2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. nih.gov However, for N-monosubstituted carbamates, an elimination-addition (E1cB) mechanism involving the formation of an isocyanate intermediate is often proposed. researchgate.net

Photodegradation and Photolysis Processes Under Environmental Conditions

Photodegradation, the breakdown of molecules by light, is another significant abiotic degradation pathway for many organic pollutants, including aryl carbamates. This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers). nih.gov

Aryl carbamates typically absorb ultraviolet (UV) radiation, and this absorption can lead to the cleavage of chemical bonds. For this compound, absorption of UV light could lead to the homolytic cleavage of the ester bond, generating phenoxyl and carbamoyl (B1232498) radicals. These highly reactive radical species would then undergo further reactions with other molecules and molecular oxygen, leading to a variety of degradation products.

The presence of photosensitizers in natural waters, such as humic acids, can accelerate the photodegradation of organic compounds. These substances can absorb sunlight and transfer the energy to the carbamate molecule or generate reactive oxygen species, such as hydroxyl radicals, which can then react with and degrade the carbamate.

Biotic Degradation Mechanisms: Microbial and Enzymatic Transformations

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial process for the complete removal of many organic pollutants from the environment. nih.govresearchgate.net For aryl carbamates, microbial degradation typically initiates with the enzymatic hydrolysis of the carbamate bond. nih.gov

Enzymatic Hydrolysis of Carbamate Bonds

A wide range of microorganisms have been shown to produce enzymes capable of hydrolyzing the ester linkage in carbamate pesticides. nih.govnih.gov These enzymes, often referred to as carbamate hydrolases or carboxylesterases, catalyze the same initial step as chemical hydrolysis: the cleavage of the ester bond. nih.gov In the case of this compound, this enzymatic action would release 4-methoxyphenol and N-methyl-N-(p-tolyl)carbamic acid, which would then spontaneously decompose to p-toluidine and carbon dioxide. nih.gov

The efficiency of enzymatic hydrolysis can vary significantly depending on the specific enzyme and the structure of the carbamate. nih.gov The presence of methyl groups on the nitrogen atom, as in the target compound, can influence the rate of enzymatic breakdown.

Table 2: Examples of Microorganisms Capable of Degrading Carbamate Pesticides

| Microorganism | Carbamate Degraded | Reference |

| Pseudomonas sp. | Carbofuran | researchgate.net |

| Bacillus sp. | Carbaryl | researchgate.net |

| Ochrobactrum anthropi | Phenmedipham | nih.gov |

| Mucor ramannian (fungus) | Carbofuran | nih.gov |

This table provides examples of microorganisms known to degrade other carbamate pesticides, suggesting that similar microbial communities could potentially degrade this compound.

Formation and Further Degradation of Dihydroxy Aromatic Intermediates

Following the initial hydrolysis, the resulting aromatic compounds, 4-methoxyphenol and p-toluidine, are subject to further microbial metabolism. A common strategy employed by microorganisms to break down aromatic rings is to introduce hydroxyl groups, making the ring more susceptible to cleavage. nih.gov

The 4-methoxyphenol released from the hydrolysis of the parent compound would likely undergo demethylation to form hydroquinone (B1673460) (1,4-dihydroxybenzene). nih.gov Alternatively, direct hydroxylation of the aromatic ring could occur. These dihydroxy aromatic intermediates are key substrates for ring-cleavage enzymes. nih.gov

Similarly, the p-toluidine moiety would be metabolized through a series of oxidative reactions. A likely initial step is the oxidation of the methyl group to form a carboxylic acid, or hydroxylation of the aromatic ring. researchgate.netmicrobiologyresearch.org For instance, the degradation of p-toluidine by some bacteria is known to proceed through the formation of 4-methylcatechol (B155104) (4-methyl-1,2-dihydroxybenzene). researchgate.net

Microbial Metabolism of Aromatic Moieties in Carbamate Structures

Once dihydroxy aromatic intermediates such as hydroquinone or 4-methylcatechol are formed, microorganisms utilize dioxygenase enzymes to cleave the aromatic ring. nih.gov There are two main types of ring cleavage: ortho (intradiol) and meta (extradiol) cleavage, which lead to different aliphatic intermediates. researchgate.net

These aliphatic products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they can be used by the microorganisms as a source of carbon and energy, ultimately leading to the complete mineralization of the original pollutant to carbon dioxide and water. nih.gov

Table 3: Common Intermediates in the Microbial Degradation of Aromatic Compounds Related to this compound

| Initial Aromatic Moiety | Key Intermediate | Subsequent Step | Reference |

| 4-Methoxyphenol | Hydroquinone | Ring Cleavage | nih.gov |

| p-Toluidine | 4-Methylcatechol | Ring Cleavage | researchgate.net |

This table illustrates the likely initial intermediates formed during the microbial metabolism of the aromatic components of the target compound.

Environmental Fate and Persistence of Aryl Carbamates: Chemical Transformation Products and Intermediates

The environmental persistence and ultimate fate of aryl carbamates, a significant class of pesticides, are dictated by a complex interplay of biotic and abiotic degradation processes. While specific data on this compound is limited in publicly available scientific literature, its chemical structure allows for the extrapolation of degradation pathways based on well-documented studies of other N-aryl carbamates. The primary routes of transformation for these compounds in the environment are hydrolysis, photodegradation, and microbial degradation, which lead to a variety of intermediate and final products.

Aryl carbamates are characterized by a carbamate ester linkage, which is susceptible to cleavage. nih.govnih.gov This initial hydrolysis is a critical step in the detoxification and breakdown of these compounds. nih.gov The process can be influenced by environmental factors such as pH and temperature. Generally, the hydrolysis of an N,N-disubstituted aryl carbamate like this compound would yield the corresponding phenol (B47542) and a disubstituted amine.

Photodegradation, or the breakdown of compounds by light, is another significant pathway for the environmental dissipation of aromatic carbamate pesticides. acs.org The aromatic rings in these molecules can absorb ultraviolet radiation, leading to the cleavage of chemical bonds and the formation of various photoproducts.

Microbial metabolism plays a crucial role in the ultimate mineralization of aryl carbamates in soil and aquatic environments. nih.gov A diverse range of microorganisms can utilize carbamates as a source of carbon and nitrogen. nih.gov The initial step in microbial degradation is often the enzymatic hydrolysis of the carbamate linkage, mirroring the chemical hydrolysis pathway. nih.gov Subsequent enzymatic reactions can further modify the aromatic portions of the molecule, leading to ring cleavage and eventual conversion to carbon dioxide, water, and inorganic nutrients.

Inferred Primary Transformation Products

Based on the fundamental chemical and biological degradation pathways of analogous aryl carbamates, the following primary transformation products can be anticipated for this compound.

| Parent Compound | Transformation Pathway | Inferred Primary Products | Significance |

| This compound | Hydrolysis (Abiotic/Biotic) | 4-Methoxyphenol | A common intermediate in the degradation of various pesticides and other xenobiotics. |

| N-methyl-p-toluidine | An aromatic amine that can undergo further environmental transformations. | ||

| Carbon Dioxide | A final product of complete mineralization. | ||

| Photodegradation | Products of photo-Fries rearrangement, ring hydroxylation, and cleavage | Can lead to a complex mixture of smaller, more polar compounds. |

Potential Secondary and Tertiary Intermediates

Following the initial transformation, the primary products undergo further degradation. The subsequent pathways for these intermediates are also inferred from studies on related compounds.

The 4-methoxyphenol intermediate is likely to undergo further microbial degradation. A key step would be the O-demethylation to form hydroquinone (1,4-dihydroxybenzene). Hydroquinone is a dihydroxy aromatic intermediate that is susceptible to enzymatic ring cleavage, a common strategy employed by microorganisms to break down aromatic compounds. nih.gov

The N-methyl-p-toluidine intermediate can also be further metabolized by microorganisms. This can involve N-demethylation to form p-toluidine and subsequent oxidation of the methyl group on the aromatic ring to form a carboxylic acid. The aromatic ring can then be hydroxylated and subsequently cleaved.

The table below outlines the potential subsequent degradation steps and the resulting intermediates.

| Primary Product | Transformation Pathway | Inferred Secondary/Tertiary Intermediates |

| 4-Methoxyphenol | Microbial O-demethylation | Hydroquinone |

| Microbial Ring Cleavage | Aliphatic acids (e.g., maleylacetic acid, fumarylacetic acid) | |

| N-methyl-p-toluidine | Microbial N-demethylation | p-Toluidine |

| Microbial Oxidation | 4-Methylcatechol | |

| Microbial Ring Cleavage | Carboxylic acids |

It is important to note that the persistence and concentration of these transformation products in the environment will depend on a variety of factors, including soil type, microbial population, temperature, and the presence of other chemicals. The rapid degradation of many carbamates in the environment is a desirable trait, as it reduces the potential for long-term contamination. mdpi.com

Future Directions and Emerging Research Areas in 4 Methoxyphenyl Methyl P Tolyl Carbamate Chemistry

Innovation in Catalytic Systems for Efficient Carbamate (B1207046) Synthesis

The development of highly efficient and selective catalytic systems is a cornerstone of modern carbamate synthesis, moving away from traditional, often hazardous, reagents. Research is focused on a diverse array of catalysts that offer milder reaction conditions, improved yields, and enhanced substrate scope.

One major area of innovation is the use of carbon dioxide (CO₂) as a C1 building block, facilitated by advanced catalysts. Electrocatalytic methods using materials like atomically dispersed copper on N-doped carbon nanosheets (Cu-N-C) allow for carbamate synthesis from CO₂ and amines under mild conditions without requiring additional bases or dehydrating agents. chemistryviews.org Superbases, such as 1,1,3,3-tetramethylguanidine (TMG), have been shown to effectively mediate the reaction between CO₂ and amines, particularly for less reactive aromatic amines. rsc.orghelsinki.fi Furthermore, various zinc-based systems, including polymer-bound zinc(II) complexes and graphene oxide-based zinc composites, are being employed for CO₂ fixation into carbamates under environmentally favorable low-pressure and low-temperature conditions. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions represent another significant frontier, enabling the efficient synthesis of N-aryl carbamates from aryl chlorides or triflates, sodium cyanate, and an alcohol. organic-chemistry.org This methodology provides direct access to important carbamate protecting groups and precursors for polyurethanes. organic-chemistry.org Other transition metals are also proving valuable; nickel-catalyzed amination of aryl carbamates offers a broad scope for both coupling partners nih.gov, and photosensitized nickel catalysis provides a highly efficient route for N-arylation of carbamates at room temperature using visible light. organic-chemistry.org

Beyond metal-based systems, innovations include catalyst-free continuous flow processes that dramatically reduce reaction times for CO₂-based carbamate synthesis. acs.orgnih.gov Biocatalysis is also emerging, with strategies that couple enzymatic processes, such as using immobilized Candida antarctica lipase B (CALB), with chemical reactions like the Curtius rearrangement in a continuous flow system to produce valuable carbamate products. nih.gov

Table 1: Comparison of Innovative Catalytic Systems for Carbamate Synthesis

| Catalytic System | Key Features | Reactants | Conditions | Advantages |

|---|---|---|---|---|

| Electrocatalysis (Cu-N-C) | Single-atom catalyst on carbon nanosheets. chemistryviews.org | CO₂, Amines | Mild (e.g., room temp.) | No need for dehydrating agents, bases, or homogeneous catalysts. chemistryviews.org |

| Superbase Catalysis (e.g., TMG) | Mediates reaction with CO₂, especially for aromatic amines. rsc.org | CO₂, Amines | Mild | Enables carboxylation of otherwise inert nucleophiles. helsinki.fix-mol.com |

| Palladium Catalysis | Cross-coupling reaction. organic-chemistry.org | Aryl Halides/Triflates, NaOCN, Alcohols | Elevated Temperature | Broad substrate scope, direct access to N-aryl carbamates. organic-chemistry.org |

| Nickel Photocatalysis | Dual catalysis with an iridium photosensitizer. organic-chemistry.org | Carbamates, Aryl Halides | Room Temperature, Visible Light | Highly efficient, user-friendly, alternative to palladium catalysis. organic-chemistry.org |

| Zinc-Based Heterogeneous Catalysis | Polymer-bound or graphene oxide-supported zinc complexes. acs.orgnih.gov | CO₂, Amines | Low Pressure & Temperature | Recyclable catalyst, environmentally benign conditions. nih.gov |

| Biocatalysis (e.g., CALB) | Immobilized enzyme in a flow system. nih.gov | Carboxylic Acids, Alcohols | Flow Conditions | Couples chemical and biological steps for high purity products. nih.gov |

| Continuous Flow (Catalyst-Free) | Utilizes a strong, non-nucleophilic base (e.g., DBU). acs.orgnih.gov | CO₂, Amines, Alkyl Halides | Mild, Short Reaction Time | Rapid synthesis, straightforward gas introduction, safer processing. acs.orgnih.gov |

Integration of Advanced Green Chemistry Principles in Scalable Carbamate Production

The synthesis of carbamates is increasingly being viewed through the lens of green chemistry, aiming to develop processes that are not only efficient but also environmentally sustainable and scalable. rsc.orgnih.gov This involves a holistic approach that addresses several of the twelve principles of green chemistry. yale.eduacs.orgepa.gov

A primary focus is the use of safer, renewable feedstocks and the avoidance of hazardous reagents. yale.edulabdepotinc.com The direct utilization of carbon dioxide, an abundant and non-toxic C1 source, is a prime example of this principle in action, offering an alternative to highly toxic phosgene and its derivatives. rsc.orgchemistryviews.org Research into phosgene-free routes, such as reacting alcohols with urea or its derivatives, is also a key area of development. researchgate.netresearchgate.net

Maximizing atom economy is another critical goal. acs.org Synthetic methods are being designed to ensure that a maximum amount of the starting materials is incorporated into the final product. Addition reactions, such as the three-component coupling of an amine, CO₂, and an alkyl halide, are inherently more atom-economical than substitution pathways that generate stoichiometric byproducts. organic-chemistry.orggoogle.com

Finally, designing for energy efficiency by developing reactions that proceed under mild conditions (ambient temperature and pressure) reduces the economic and environmental costs associated with energy consumption. yale.edu The advent of electrocatalytic and photocatalytic systems that operate at room temperature exemplifies this trend. chemistryviews.orgorganic-chemistry.org The scalability of these green methodologies is a critical consideration, with continuous flow reactors and facile gram-scale production demonstrating the industrial viability of these advanced principles. acs.orgrsc.org

Table 2: Application of Green Chemistry Principles in Modern Carbamate Synthesis

| Green Chemistry Principle | Application in Carbamate Synthesis | Example Research Area |

|---|---|---|

| Prevention of Waste | Designing processes with high yields and minimal byproducts. acs.org | Use of polymer-supported catalysts (PS-DBU) for easy separation and reuse, minimizing waste streams. chemistryviews.orgresearchgate.net |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. acs.org | Three-component coupling reactions utilizing CO₂ that form the carbamate without generating significant waste products. organic-chemistry.orggoogle.com |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents like phosgene and isocyanates. yale.edu | Direct synthesis from CO₂, amines, and alcohols, or via the carbonylation of amines. rsc.orgresearchgate.net |

| Use of Renewable Feedstocks | Utilizing abundant and non-depleting starting materials. yale.edu | Valorization of CO₂, a greenhouse gas, as a C1 building block for the carbamate backbone. nih.gov |

| Catalysis | Using recyclable catalysts in small amounts instead of stoichiometric reagents. labdepotinc.com | Development of palladium, nickel, zinc, and copper-based catalytic systems for various carbamate-forming reactions. acs.orgnih.govepa.gov |

| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure to reduce energy consumption. yale.edu | Photoredox and electrocatalytic reactions that proceed efficiently under mild, low-energy conditions. chemistryviews.orgorganic-chemistry.org |

Sophisticated Computational Modeling for Prediction of Structure-Reactivity and Structure-Function Relationships

Computational chemistry has become an indispensable tool for advancing the understanding of carbamates at a molecular level. Sophisticated modeling techniques are being employed to predict the relationship between a carbamate's structure and its chemical reactivity and biological function, thereby guiding the rational design of new synthetic routes and functional molecules.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, conformation, and energetics of carbamate systems. nih.govacs.org By combining DFT calculations with spectroscopic techniques like infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR), researchers can gain a detailed understanding of the conformational landscape of carbamate monomers. nih.govchemrxiv.org These studies have revealed that carbamates are generally more rigid than analogous peptide structures and can adopt stable cis configurations of the amide bond, which has significant implications for the design of folded polymers. nih.govacs.org

Computational modeling is also crucial for elucidating complex reaction mechanisms. For instance, DFT calculations have been instrumental in mapping the complete catalytic cycle for the nickel-catalyzed amination of aryl carbamates, identifying reductive elimination as the rate-determining step. nih.gov Similarly, computational studies of superbase-catalyzed carbamate formation from CO₂ have shown that the reaction proceeds via a concerted pathway where the base deprotonates the amine as it attacks a free CO₂ molecule, rather than through a previously hypothesized zwitterionic intermediate acting as a direct carboxylating agent. rsc.orghelsinki.fix-mol.com This level of mechanistic detail is vital for optimizing reaction conditions and designing more effective catalysts. mdpi.com

Beyond reaction mechanisms, computational tools are used to predict the properties and functions of carbamate-containing molecules. Molecular dynamics (MD) simulations and alchemical free energy calculations can be used to assess the binding affinity and stability of carbamate derivatives in biological systems, such as their potential to act as modulators of protein targets like glutamate receptors. nih.gov Such predictive modeling accelerates the discovery of new functional molecules by allowing for virtual screening and prioritization of candidates for experimental validation. nih.govresearchgate.net

Table 3: Computational Methods in Carbamate Research

| Computational Method | Focus of Study | Key Insights and Predictions |

|---|---|---|

| Density Functional Theory (DFT) | Conformation of carbamate monomers. nih.govacs.org | Carbamates are more rigid than peptides; cis amide configurations can be energetically stable. nih.govacs.org |

| DFT | Reaction mechanisms (e.g., Ni-catalyzed amination). nih.gov | Elucidation of the full catalytic cycle and identification of the rate-determining step. nih.gov |

| DFT & Experimental Analysis | Mechanism of superbase-catalyzed carboxylation. rsc.orghelsinki.fi | Revealed a concerted mechanism, revising previous hypotheses about the role of the base-CO₂ adduct. rsc.orghelsinki.fi |

| Molecular Dynamics (MD) & Free Energy Calculations | Ligand-protein interactions. nih.gov | Prediction of binding stability and affinity of carbamate adducts to biological targets (e.g., GluR2). nih.gov |

| Force-Field-Based Simulations | Thermodynamic properties in solution. researchgate.net | Prediction of equilibrium constants (pKa, pKc) and reaction enthalpies for carbamate formation and reversion. researchgate.net |

Exploration of Novel Applications in Emerging Functional Materials

The unique structural and chemical properties of the carbamate linkage are being leveraged to create novel functional materials with tailored properties. While traditionally used in polyurethanes and as protecting groups, carbamates are now being explored as key components in more advanced and specialized applications.

A particularly exciting frontier is the development of sequence-defined polycarbamates. nih.gov Inspired by the precise monomer sequences found in proteins, researchers are using carbamate building blocks to construct abiotic polymers with controlled, programmable structures. Computational and spectroscopic studies have shown that the carbamate backbone is more rigid than a peptide backbone, which could lead to new types of folded architectures and self-assembling nanomaterials. nih.govacs.orgchemrxiv.org The ability to control the primary sequence of these polymers opens the door to the de novo design of materials with specific functions, from information storage to targeted therapeutics.

The role of carbamates as precursors to polyurethanes remains a significant area of research, with a focus on sustainability. researchgate.net Innovations in the synthesis of carbamates and their diisocyanate precursors using greener catalytic methods directly contribute to the production of more environmentally friendly polyurethane materials, which are ubiquitous in foams, coatings, and elastomers. organic-chemistry.org

Furthermore, the carbamate motif is integral to the design of bioactive materials and pharmaceuticals. Carbamate derivatives can be designed as prodrugs to improve the hydrolytic stability or pharmacokinetic properties of amine- or alcohol-containing drugs. nih.gov The structural similarity of certain carbamates to natural molecules is also being exploited; for example, computational studies are investigating carbamate adducts as potential modulators of glutamate receptors, suggesting applications in neuroactive materials and therapeutics. nih.gov The inclusion of carbamates in peptidomimetics and combinatorial libraries continues to be a valuable strategy in the search for new drugs and functional biomaterials. google.com

Deepening Mechanistic Insights into Complex Carbamate Reactions and Derivatizations

A fundamental understanding of reaction mechanisms is critical for the rational design of new synthetic methods and for controlling the outcomes of complex chemical transformations involving carbamates. Current research is providing unprecedented detail on the pathways of carbamate formation, rearrangement, and derivatization.

The mechanism of carbamate formation from amines and CO₂ has been a subject of intense investigation. Combined experimental and computational studies have clarified the role of superbases like TMG. The evidence points to a concerted mechanism where the superbase facilitates the deprotonation of the amine nucleophile as it attacks CO₂, rather than the TMG-CO₂ adduct itself acting as the carboxylating agent. rsc.orgx-mol.com This insight is crucial for designing new catalytic systems that can activate otherwise unreactive amines.

Mechanistic studies of metal-catalyzed cross-coupling reactions have also been highly informative. For the nickel-catalyzed amination of aryl carbamates, the catalytic cycle has been mapped using DFT, showing that the process involves oxidative addition of the Ni(0) complex to the aryl carbamate, ligand exchange with the amine, and a rate-limiting reductive elimination step. nih.gov In palladium-catalyzed syntheses, the reaction is understood to proceed through the in situ formation of a highly reactive aryl isocyanate intermediate, which is then trapped by an alcohol or other nucleophile. organic-chemistry.org

Rearrangement reactions of carbamates are also being explored in mechanistic detail. For example, kinetic studies of the NaDA-mediated Snieckus-Fries rearrangement of aryl carbamates have shed light on the rate-limiting steps and the nature of the organosodium intermediates, revealing a dominant monomer-based pathway for both the initial orthometalation and the subsequent rearrangement. nih.gov

Finally, the mechanisms of various derivatization reactions are being clarified. The pathway of base-catalyzed hydrolysis has been shown to differ depending on the substitution of the carbamate nitrogen: monosubstituted carbamates proceed through an isocyanate anion intermediate, while disubstituted carbamates form a carbonate anion. nih.gov Understanding these pathways is essential for applications where carbamates are used as protecting groups or as prodrugs designed for controlled release. nih.govresearchgate.net

Table 4: Mechanistic Insights into Key Carbamate Reactions

| Reaction | Key Mechanistic Feature(s) | Method of Investigation | Implication for Synthesis |

|---|---|---|---|

| Carbamate formation (Amine + CO₂ + Superbase) | Concerted deprotonation of the amine by the superbase during attack on CO₂. rsc.orgx-mol.com | NMR Spectroscopy, DFT Calculations | Guides the design of bases and catalysts to activate specific amines. |

| Ni-Catalyzed Amination of Aryl Carbamates | Catalytic cycle involves oxidative addition, ligand exchange, and rate-limiting reductive elimination. nih.gov | DFT Calculations | Allows for optimization of ligands and conditions to accelerate the rate-determining step. |

| Pd-Catalyzed Carbamate Synthesis | In situ formation of an aryl isocyanate intermediate, followed by nucleophilic trapping. organic-chemistry.org | Substrate Scope Analysis, Trapping Experiments | Enables a two-step, one-pot approach for synthesizing a wide variety of carbamates. |

| Snieckus-Fries Rearrangement | Orthometalation followed by rearrangement, proceeding through monomeric arylsodium intermediates. nih.gov | In situ IR Spectroscopy, Kinetic Rate Studies | Provides a basis for controlling the reaction rate and selectivity through substrate and solvent choice. |

| Base-Catalyzed Hydrolysis | Pathway depends on substitution: monosubstituted via isocyanate anion, disubstituted via carbonate anion. nih.gov | Kinetic and Product Analysis | Crucial for designing stable carbamate protecting groups and prodrugs with specific release profiles. |

Q & A

Q. What are the optimal synthetic routes for preparing 4-methoxyphenyl methyl(p-tolyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via modified Hofmann rearrangement reactions using p-methoxybenzamide as a precursor. A two-step protocol involves mixing benzamide derivatives with iodobenzene diacetate and methanol, followed by reflux in dichloromethane. This method achieves yields up to 90% . Alternatively, Mo(CO)₆-promoted reactions with dimethyl carbonate and nitroarenes under mild conditions (80°C, 24 hours) yield carbamates with high efficiency (90–94%). Key parameters include temperature control and anhydrous solvents to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer : 1H NMR : Peaks at δ 7.21–7.02 (m, 4H aromatic), δ 3.69 (s, 3H methoxy), δ 3.27 (s, 3H methyl carbamate), and δ 2.34 (s, 3H p-tolyl methyl) confirm structural integrity . 13C NMR signals at δ 156.42 (carbamate carbonyl) and δ 140.82 (aromatic carbons) further validate the product . Discrepancies in integration ratios (e.g., unresolved splitting in aromatic regions) may arise from rotational isomerism; using higher-field NMR (≥400 MHz) or variable-temperature experiments can resolve these .

Q. What computational methods are suitable for modeling the electronic structure of this carbamate, and how do they align with experimental data?

- Methodological Answer : Hybrid density functional theory (DFT) methods, such as B3LYP with exact exchange corrections, accurately predict bond lengths and electron density distributions. For example, DFT calculations of the carbamate carbonyl (C=O) bond length (~1.21 Å) align with X-ray crystallography data for analogous compounds . Discrepancies in frontier orbital energies (HOMO-LUMO gaps) between theory and experiment can be mitigated by including solvent effects via polarizable continuum models (PCM) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?

- Methodological Answer : The carbamate is stable at room temperature in inert atmospheres but hydrolyzes in acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber glass vials with desiccants. LC-MS analysis of degraded samples identifies methyl p-tolylamine and 4-methoxyphenol as primary breakdown products, suggesting hydrolytic cleavage of the carbamate moiety .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Mo(CO)₆-promoted carbamate synthesis from nitroarenes?

- Methodological Answer : Mo(CO)₆ acts as a CO source and reductant, facilitating nitro-to-amine conversion followed by nucleophilic attack on dimethyl carbonate. Regioselectivity is governed by electron density at the aromatic ring: Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, favoring carbamate formation at para positions. Kinetic studies (e.g., Hammett plots) and in situ IR monitoring of CO release support this mechanism .

Q. How can contradictions in reported reaction yields for similar carbamates be systematically addressed?

- Methodological Answer : Yield discrepancies (e.g., 85% vs. 94% for methyl(p-tolyl)carbamate) often stem from trace moisture or oxygen in solvents. Rigorous drying of dimethyl carbonate (over molecular sieves) and using Schlenk-line techniques for Mo(CO)₆ reactions improve reproducibility. Comparative kinetic profiling (e.g., monitoring by GC-MS hourly) identifies side reactions (e.g., over-reduction to amines) .

Q. What strategies enhance the enantiomeric purity of carbamate derivatives during asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-phosphates) can induce asymmetry. For 4-methoxyphenyl carbamates, kinetic resolution via lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) achieves >90% ee. Monitoring enantiomeric excess requires chiral HPLC (e.g., Chiralpak IC column) with hexane/isopropanol mobile phases .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity, and what predictive models exist?

- Methodological Answer : QSAR models correlate substituent effects with biological endpoints (e.g., IC₅₀ for acetylcholinesterase inhibition). For example, replacing the p-tolyl methyl with a chloro group (log P increase from 2.1 to 2.8) enhances membrane permeability but reduces aqueous solubility. Molecular docking (AutoDock Vina) predicts stronger binding to hydrophobic enzyme pockets with halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.